Lipophilicity Advantage: XLogP3 of 2.9 for 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane vs. Classical Nitrogen Mustards
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane possesses a computed XLogP3 of 2.9, which is substantially higher than the experimentally measured and computed LogP values reported for the most structurally analogous acyclic nitrogen mustard, tris(2-chloroethyl)amine (HN3), for which LogP values range from 1.33 (ACD/LogP) to 2.18 (ChemAxon) [1]. The trioxane-based compound is approximately 0.7–1.6 log units more lipophilic than its tertiary amine comparator. This differential predicts significantly greater membrane permeability and altered tissue distribution, which are critical parameters for applications in cellular uptake studies, in vitro pharmacological profiling, and prodrug design strategies [2].
| Evidence Dimension | Computed/Measured Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Tris(2-chloroethyl)amine (HN3): ACD/LogP = 1.33; ChemAxon LogP = 2.18; ALOGPS = 1.95 |
| Quantified Difference | ΔLogP = +0.72 to +1.57 (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0), ChemSpider (ACD/LogP), and HMDB (ALOGPS/ChemAxon) |
Why This Matters
Higher lipophilicity directly influences passive membrane diffusion rates, intracellular accumulation, and formulation solvent selection—making this compound preferentially suited for research protocols requiring enhanced cellular penetration compared to more polar nitrogen mustards.
- [1] PubChem. 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane – XLogP3-AA = 2.9. CID 254286. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15678-07-6 View Source
- [2] ContaminantDB. Tris(2-chloroethyl)amine – LogP data (ALOGPS = 1.95; ChemAxon = 2.18). Available at: https://contaminantdb.ca View Source
